molecular formula C16H23NO7 B2472535 Cbz-NH-peg3-CH2cooh CAS No. 462100-05-6

Cbz-NH-peg3-CH2cooh

Cat. No. B2472535
CAS RN: 462100-05-6
M. Wt: 341.36
InChI Key: DMBZCDPECWJRJR-UHFFFAOYSA-N
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Description

Cbz-NH-PEG3-CH2COOH is a PEG-based PROTAC linker . It can be used in the synthesis of PROTACs . PROTACs are molecules that contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .


Synthesis Analysis

Cbz-NH-PEG3-CH2COOH is used in the synthesis of PROTACs . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .


Molecular Structure Analysis

The molecular weight of Cbz-NH-PEG3-CH2COOH is 341.36 and its formula is C16H23NO7 . It appears as a viscous liquid .


Chemical Reactions Analysis

As a PROTAC linker, Cbz-NH-PEG3-CH2COOH plays a crucial role in the formation of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .


Physical And Chemical Properties Analysis

Cbz-NH-PEG3-CH2COOH is a viscous liquid . Its molecular weight is 341.36 and its formula is C16H23NO7 .

Scientific Research Applications

N-Cbz Protection of Amines in PEG

A notable application of Cbz-NH-peg3-CH2cooh derivatives involves the N-Cbz (benzyloxycarbonyl) protection of amines, which is a critical step in peptide synthesis. Research by Zhang et al. (2012) introduced an efficient, eco-friendly protocol for the N-benzyloxycarbonylation of amines using benzyl chloroformate (Cbz-Cl) in the presence of polyethylene glycol (PEG-600) at room temperature. This method yields N-Cbz derivatives with excellent efficiency and has been applied to both aliphatic (acyclic and cyclic) and aromatic amines. The protocol's environmental friendliness and applicability to a wide range of amines highlight its importance in organic synthesis and drug development processes (Zhang, D. Zhang, H. Zhao, Zi-yun Lin, & Haihong Huang, 2012).

Solid Dispersions Formulation

In the pharmaceutical field, solid dispersions of carbamazepine (CBZ) formulated by supercritical carbon dioxide and conventional solvent evaporation method have demonstrated enhanced drug release. Sethia and Squillante (2002) formulated solid dispersions of CBZ in PEG 8000, using supercritical fluid processing (SCP) to improve drug dissolution. This study highlights the role of PEG as a carrier in modifying drug release profiles, which is crucial for drugs with solubility or dissolution-limited bioavailability. The work underscores the potential of PEG-based formulations in enhancing the bioavailability of poorly soluble drugs through physical modifications (Sethia & Squillante, 2002).

Polymers in Drug Formulation

The study of polymers in solution and tablet-based carbamazepine cocrystal formulations by Qiu et al. (2016) provides insight into the influence of polymers like PEG on the phase transformation and dissolution rates of drug cocrystals. This research demonstrates the impact of PEG and other polymers on improving drug release rates from cocrystals, which is essential for drugs with limited bioavailability due to poor solubility. The findings contribute to the understanding of polymer-drug interactions and their effects on drug formulation and release (Qiu et al., 2016).

Drug Encapsulation and Release

The encapsulation and release behavior of telechelic nanoparticles using amphiphilic lipid-polyethylene glycol (Lipid-PEG) conjugates for the hydrophobic drug carbamazepine (CBZ) represent another significant application. The study by Zhang, Arshad, and Ullah (2015) explores how different Lipid-PEG conjugates can influence the drug encapsulation capacity and release patterns. This research is pivotal for developing drug delivery systems that can efficiently encapsulate and release drugs in a controlled manner, particularly for hydrophobic compounds (Zhang, Arshad, & Ullah, 2015).

Safety and Hazards

According to the safety data sheet, Cbz-NH-PEG3-CH2COOH is not classified as a hazard . In case of skin contact, it is advised to immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . If irritation persists, seek medical attention .

Future Directions

As a PEG-based PROTAC linker, Cbz-NH-PEG3-CH2cooh has potential applications in the development of new PROTACs . The future directions of this compound will likely involve further exploration of its utility in the synthesis of PROTACs and the study of its properties and potential applications .

properties

IUPAC Name

2-[2-[2-[2-(phenylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO7/c18-15(19)13-23-11-10-22-9-8-21-7-6-17-16(20)24-12-14-4-2-1-3-5-14/h1-5H,6-13H2,(H,17,20)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMBZCDPECWJRJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCCOCCOCCOCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cbz-NH-peg3-CH2cooh

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